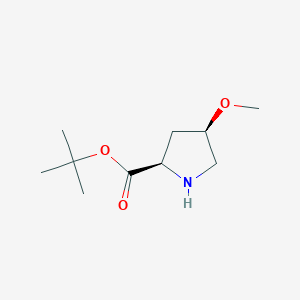

Tert-butyl (2R,4R)-4-methoxypyrrolidine-2-carboxylate

Description

Properties

IUPAC Name |

tert-butyl (2R,4R)-4-methoxypyrrolidine-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO3/c1-10(2,3)14-9(12)8-5-7(13-4)6-11-8/h7-8,11H,5-6H2,1-4H3/t7-,8-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGFHBPAUWNEKSM-HTQZYQBOSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1CC(CN1)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)[C@H]1C[C@H](CN1)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (2R,4R)-4-methoxypyrrolidine-2-carboxylate typically involves the reaction of pyrrolidine derivatives with tert-butyl esters. One efficient method involves the use of tert-butyl hydroperoxide as an oxidizing agent in the presence of benzyl cyanides . The reaction proceeds smoothly under metal-free conditions, resulting in the formation of the desired tert-butyl ester.

Industrial Production Methods

In industrial settings, the production of tert-butyl esters can be achieved using flow microreactor systems. This method allows for the direct introduction of the tert-butoxycarbonyl group into various organic compounds . The flow process is more efficient, versatile, and sustainable compared to traditional batch processes.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (2R,4R)-4-methoxypyrrolidine-2-carboxylate undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized using tert-butyl hydroperoxide.

Reduction: Reduction reactions can be performed using common reducing agents such as lithium aluminum hydride.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Tert-butyl hydroperoxide is commonly used as an oxidizing agent.

Reduction: Lithium aluminum hydride is a typical reducing agent.

Substitution: Various nucleophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with tert-butyl hydroperoxide results in the formation of tert-butyl esters .

Scientific Research Applications

The compound tert-butyl (2R,4R)-2-(bromomethyl)-4-methoxypyrrolidine-1-carboxylate is a complex organic molecule featuring a pyrrolidine ring with bromomethyl and methoxy substitutions, and a tert-butyl ester group attached to the pyrrolidine ring's nitrogen atom.

Scientific Research Applications

Tert-butyl (2R,4R)-2-(bromomethyl)-4-methoxypyrrolidine-1-carboxylate serves various purposes in scientific research:

- Chemistry It functions as an intermediate in synthesizing complex organic molecules and acts as a valuable building block in organic synthesis because of its unique structure.

- Biology The compound can be employed in studying enzyme mechanisms and as a probe for biological assays.

- Industry It can be utilized in producing specialty chemicals and materials.

Chemical Reactions

This compound can undergo several types of chemical reactions:

- Substitution Reactions The bromomethyl group can undergo nucleophilic substitution, where the bromine atom is replaced by nucleophiles such as amines, thiols, and alkoxides.

- Oxidation and Reduction The compound can undergo oxidation and reduction reactions, especially at the bromomethyl and methoxy groups, using oxidizing agents like potassium permanganate or chromium trioxide and reducing agents like lithium aluminum hydride or sodium borohydride.

- Ester Hydrolysis The tert-butyl ester group can be hydrolyzed under acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, to produce the corresponding carboxylic acid.

Tert-butyl (2R,4R)-2-(bromomethyl)-4-methoxypyrrolidine-1-carboxylate has potential biological activities:

- Antimicrobial Activity It may exhibit antimicrobial properties against certain bacterial strains, possibly by disrupting bacterial cell wall synthesis or interfering with metabolic pathways. Studies have shown it can inhibit the growth of Staphylococcus aureus and Escherichia coli.

- Anticancer Potential Its structural features suggest potential anticancer activity, with similar compounds inhibiting tumor growth by inducing apoptosis in cancer cells.

- Neuroprotective Effects Pyrrolidine derivatives may offer neuroprotective effects, potentially by modulating neurotransmitter systems or reducing oxidative stress.

Related Compounds and Stereoisomers

- tert-Butyl (2S,4S)-2-(bromomethyl)-4-methoxypyrrolidine-1-carboxylate A stereoisomer with a different spatial arrangement of atoms.

- tert-Butyl (2R,4R)-2-(chloromethyl)-4-methoxypyrrolidine-1-carboxylate Features a chlorine atom instead of bromine.

- tert-Butyl (2R,4R)-2-(bromomethyl)-4-hydroxypyrrolidine-1-carboxylate Contains a hydroxyl group instead of a methoxy group.

Preparation of Eribaxaban intermediate

Mechanism of Action

The mechanism of action of tert-butyl (2R,4R)-4-methoxypyrrolidine-2-carboxylate involves its interaction with specific molecular targets. The tert-butyl ester group can undergo hydrolysis to release the active pyrrolidine derivative, which can then interact with enzymes or receptors in biological systems. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Substituent Variations at the 4-Position

Methoxy vs. Hydroxyl and Amino Groups

- Tert-butyl (2R,4S)-4-amino-2-(methoxymethyl)pyrrolidine-1-carboxylate (): The 4-amino group enables nucleophilic reactions (e.g., amide coupling), while the methoxymethyl substituent at C2 adds steric bulk. The (2R,4S) stereochemistry contrasts with the (2R,4R) configuration of the target compound, which may affect binding affinity in chiral environments .

Bulkier Substituents

Functional Group Modifications at the 2-Position

Stereochemical Variations

(2S,4S)-tert-Butyl 4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate ():

The (2S,4S) configuration and hydroxymethyl group at C2 enhance hydrogen-bonding capacity compared to the target compound’s methoxy group. This stereoisomer is a precursor to bioactive molecules like sphingosine analogs .- Tert-butyl (2R,4S)-4-amino-2-(hydroxymethyl)pyrrolidine-1-carboxylate hydrochloride (): The protonated amino group at C4 and hydroxymethyl group at C2 increase water solubility, making this derivative suitable for aqueous-phase reactions .

Data Tables: Key Structural and Physicochemical Comparisons

Biological Activity

Tert-butyl (2R,4R)-4-methoxypyrrolidine-2-carboxylate is a compound of significant interest due to its diverse biological activities and potential therapeutic applications. This article provides an overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following structural formula:

This compound features a pyrrolidine ring substituted with a tert-butyl group and a methoxy group, which are critical for its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems.

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways. For instance, it may act as a competitive inhibitor for enzymes such as aspartate aminotransferase (AST) and alanine aminotransferase (ALT), which are crucial in amino acid metabolism and liver function .

- Receptor Modulation : Research indicates that this compound can modulate receptor activity, particularly in neurotransmitter systems. It may enhance the activity of certain GABAergic receptors, which could have implications for anxiety and seizure disorders .

Biological Activities

The biological activities of this compound have been investigated across various studies:

- Antimicrobial Activity : Studies have demonstrated that the compound exhibits antimicrobial properties against a range of pathogens, including Gram-positive and Gram-negative bacteria. Its mechanism involves disrupting bacterial cell wall synthesis .

- Anticancer Properties : Preliminary research suggests that this compound may possess anticancer effects. In vitro assays have shown that it inhibits the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells, with IC50 values indicating significant potency .

- Neuroprotective Effects : The compound has also been studied for its neuroprotective effects. In animal models, it has shown the ability to reduce oxidative stress and inflammation in neuronal cells, suggesting potential applications in neurodegenerative diseases like Alzheimer's .

Case Studies

Several case studies highlight the efficacy of this compound in various experimental setups:

- Study on Antimicrobial Efficacy : A study evaluated the antimicrobial activity of the compound against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli, demonstrating its potential as a therapeutic agent .

- Anticancer Activity : In a comparative study involving multiple compounds, this compound exhibited an IC50 value of 15 µM against MCF-7 cells after 48 hours of treatment, highlighting its promising role in cancer therapy .

Data Tables

Q & A

Q. What are the common synthetic routes for tert-butyl (2R,4R)-4-methoxypyrrolidine-2-carboxylate?

The compound is typically synthesized via multi-step protocols involving stereoselective hydrogenation and protecting group strategies. For example, starting from (2S,4R)-4-((tert-butyldimethylsilyl)oxy)pyrrolidine derivatives, key steps include:

- Pd/C-catalyzed hydrogenation of α,β-unsaturated esters to install stereochemistry (69–99% yield) .

- Deprotection of silyl ethers using acidic conditions (e.g., HCl) followed by Boc protection .

- Methoxy group introduction via nucleophilic substitution or esterification . Purification often employs flash column chromatography (e.g., ethanol/chloroform eluents) or HPLC .

Q. What spectroscopic techniques are critical for characterizing this compound?

Structural confirmation requires:

- 1H/13C NMR : Assigns proton environments (e.g., methoxy at δ ~3.3 ppm, Boc tert-butyl at δ ~1.4 ppm) and carbon types .

- IR Spectroscopy : Identifies carbonyl (C=O stretch at ~1700 cm⁻¹) and ether (C-O at ~1100 cm⁻¹) groups .

- HRMS (ESI) : Validates molecular weight (e.g., [M+H]+ calculated for C11H22NO3: 230.30) .

- X-ray crystallography : Resolves absolute stereochemistry (e.g., CCDC data with R factor = 0.037) .

Q. How is the compound purified to achieve >95% purity?

Purification methods include:

Q. What is the role of the tert-butoxycarbonyl (Boc) protecting group in synthesis?

The Boc group:

- Stabilizes the pyrrolidine nitrogen during acidic/basic conditions .

- Facilitates selective deprotection (e.g., TFA/CH2Cl2) for downstream functionalization .

- Enhances solubility in organic solvents during purification .

Advanced Research Questions

Q. How can stereochemical purity be ensured during synthesis?

- Chiral HPLC : Separates enantiomers using chiral stationary phases (e.g., Chiralpak AD-H) .

- Optical rotation analysis : Compares [α]D values with literature (e.g., [α]25D = −55.0 for specific diastereomers) .

- X-ray diffraction : Confirms absolute configuration via single-crystal analysis .

Q. How to resolve contradictions in NMR data for diastereomeric mixtures?

- 2D NMR (COSY, NOESY) : Correlates coupling constants (e.g., J = 6–8 Hz for trans-pyrrolidine protons) and spatial proximity .

- Dynamic NMR : Detects rotameric equilibria in flexible substituents (e.g., methoxymethyl groups) .

- Computational modeling : Matches experimental shifts with DFT-calculated spectra .

Q. What strategies optimize hydrogenation efficiency in key synthetic steps?

- Catalyst screening : Pd/C vs. Rh/Al2O3 for stereocontrol (Pd/C favors cis-addition) .

- Reaction conditions : H2 pressure (1–3 atm), solvent polarity (methanol vs. THF), and temperature (25–50°C) .

- Substrate pre-treatment : Acidic washing to remove inhibitory impurities .

Q. How to mitigate hygroscopicity issues in intermediates?

- Anhydrous workup : Use of MgSO4 or molecular sieves during extraction .

- Inert atmosphere : Schlenk lines for moisture-sensitive steps (e.g., silyl ether deprotection) .

- Lyophilization : Freeze-drying final products to prevent hydrate formation .

Q. What computational tools predict the compound’s reactivity in medicinal chemistry applications?

Q. How does the compound’s stability vary under acidic/basic conditions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.